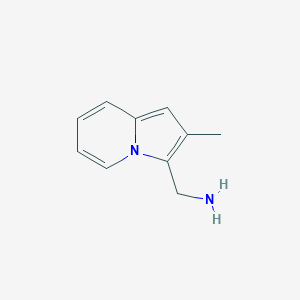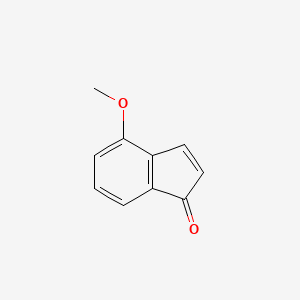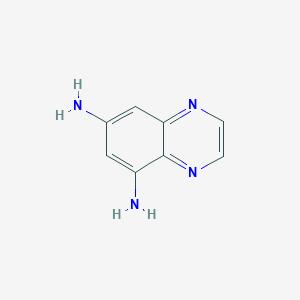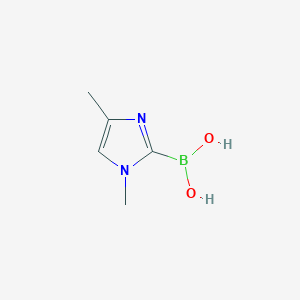
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-1H-imidazol-2-yl)boronic acid typically involves the reaction of 1,4-dimethylimidazole with a boronic acid derivative. One common method is the palladium-catalyzed coupling reaction, where 1,4-dimethylimidazole is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of new compounds with varying properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,4-Dimethyl-1H-imidazol-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Boronic acid derivatives are known to inhibit proteases and other enzymes, making them useful in the design of enzyme inhibitors. Additionally, imidazole derivatives have shown antimicrobial and anticancer activities, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the development of materials with specific functionalities and improved performance.
Mécanisme D'action
The mechanism of action of (1,4-Dimethyl-1H-imidazol-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Imidazol-2-yl)boronic acid: Similar structure but lacks the dimethyl groups.
(1,3-Dimethyl-1H-imidazol-2-yl)boronic acid: Similar structure with different methyl group positions.
(1-Phenyl-1H-imidazol-2-yl)boronic acid: Contains a phenyl group instead of methyl groups.
Uniqueness
(1,4-Dimethyl-1H-imidazol-2-yl)boronic acid is unique due to the presence of two methyl groups at positions 1 and 4 of the imidazole ring. These methyl groups can influence the compound’s chemical reactivity, solubility, and binding interactions, making it distinct from other imidazole-based boronic acids. The specific positioning of the methyl groups can also affect the compound’s steric and electronic properties, leading to different biological and chemical behaviors.
Propriétés
Formule moléculaire |
C5H9BN2O2 |
|---|---|
Poids moléculaire |
139.95 g/mol |
Nom IUPAC |
(1,4-dimethylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-8(2)5(7-4)6(9)10/h3,9-10H,1-2H3 |
Clé InChI |
OZAALJKFFKSFQJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC(=CN1C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
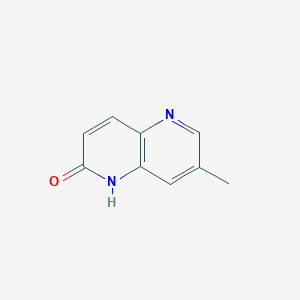
![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)

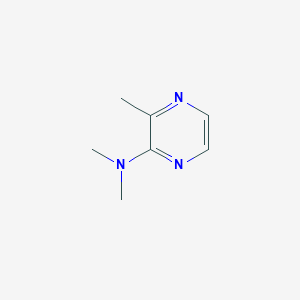

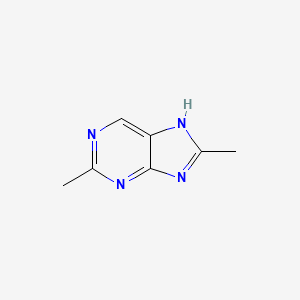
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
